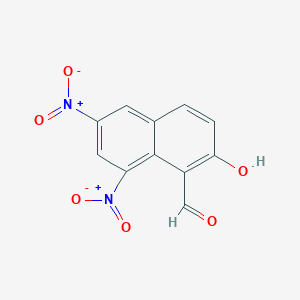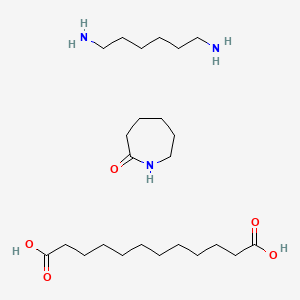
3,5-Dimethyl-3-octanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-3-octanol is an organic compound classified as an alcohol. It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon atom of an octane chain, which also has methyl groups attached to the third and fifth carbon atoms. This compound is part of a larger family of alcohols, which are known for their wide range of applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Dimethyl-3-octanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable ketone (such as 3,5-dimethyl-3-octanone) to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the ketone to the alcohol.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyl-3-octanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3,5-dimethyl-3-octanone, using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Although already an alcohol, further reduction can lead to the formation of alkanes, though this is less common.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: Chromic acid (H₂CrO₄), potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂) with a metal catalyst
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products
Oxidation: 3,5-Dimethyl-3-octanone
Substitution: 3,5-Dimethyl-3-octyl chloride
Applications De Recherche Scientifique
3,5-Dimethyl-3-octanol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound can be used in studies involving the metabolism of alcohols and their effects on biological systems.
Medicine: Research into its potential therapeutic effects and interactions with biological molecules.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-3-octanol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it may interact with enzymes and receptors, affecting metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dimethyl-3-heptanol
- 3,7-Dimethyl-3-octanol
- 3,5-Dimethyl-3-decanol
Uniqueness
3,5-Dimethyl-3-octanol is unique due to its specific structure, which influences its physical and chemical properties. The presence of two methyl groups at the third and fifth positions provides steric hindrance, affecting its reactivity and interactions with other molecules. This makes it distinct from other similar alcohols, which may have different substitution patterns and chain lengths.
Propriétés
Numéro CAS |
56065-42-0 |
|---|---|
Formule moléculaire |
C10H22O |
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
3,5-dimethyloctan-3-ol |
InChI |
InChI=1S/C10H22O/c1-5-7-9(3)8-10(4,11)6-2/h9,11H,5-8H2,1-4H3 |
Clé InChI |
DMIBTMSBSULJMT-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CC(C)(CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 1,5-bis[(4-phenoxyphenyl)amino]-](/img/structure/B14647508.png)
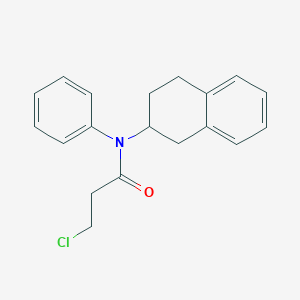
![4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14647515.png)

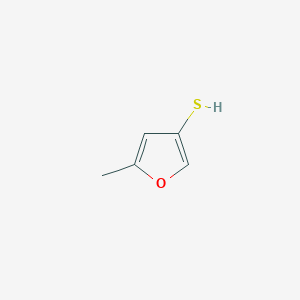
![2-[4-[2-[Butyl(ethyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14647531.png)
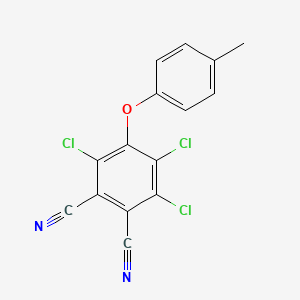
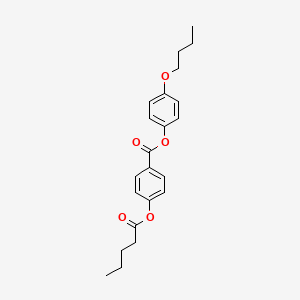
![Chloro[2-(4-nitrophenyl)hydrazinylidene]acetyl chloride](/img/structure/B14647539.png)
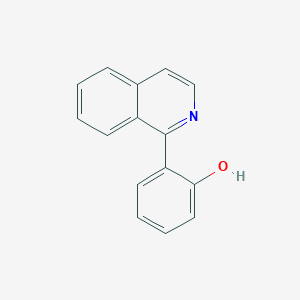
![4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol](/img/structure/B14647559.png)

